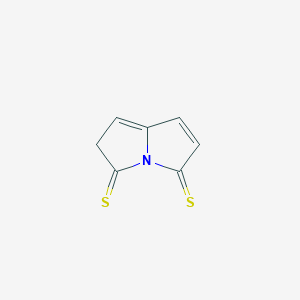

3H-Pyrrolizine-3,5(2H)-dithione

Description

Structural Classification within Pyrrolizine Heterocycles

Pyrrolizines are a class of bicyclic heterocyclic organic compounds containing a nitrogen atom at the bridgehead of two fused five-membered rings. The parent compound is 3H-Pyrrolizine. epa.gov The systematic naming and numbering of the pyrrolizine ring system provide a basis for identifying the location of substituents and functional groups. In the case of 3H-Pyrrolizine-3,5(2H)-dithione , the core structure is a dihydro-pyrrolizine, indicating a partially saturated system. Specifically, it is a derivative of Dihydro-1H-pyrrolizine-3,5-(2H,6H)-dione, where the two carbonyl oxygen atoms are replaced by sulfur atoms. google.com

The presence of the dithione groups at positions 3 and 5 is a critical structural feature that imparts distinct chemical properties to the molecule, differentiating it from its oxygen-containing analog, Tetrahydro-3H-pyrrolizine-3,5(2H)-dione. bldpharm.com This substitution of oxygen with sulfur significantly influences the electronic distribution and reactivity of the heterocyclic system.

Overview of Dithione Moieties in Organic Chemistry

A dithione is a functional group characterized by the presence of two thione (C=S) groups within a molecule. In heterocyclic chemistry, dithione moieties are integral components of various ring systems, such as 1,2-dithiole-3-thiones and thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. nih.govnih.gov The chemistry of dithiones is rich and varied, with their reactivity often centered around the electrophilic carbon atom of the thione group and the nucleophilic sulfur atom.

The replacement of a carbonyl group (C=O) with a thiocarbonyl group (C=S) generally leads to a decrease in the polarity of the bond and an increase in its polarizability. This is due to the larger size and more diffuse valence electrons of the sulfur atom compared to oxygen. youtube.com As a result, dithiones can participate in a range of chemical transformations, including cycloaddition reactions, electrophilic additions, and reactions with nucleophiles. The presence of two thione groups in This compound suggests a complex reactivity profile with multiple potential sites for chemical modification.

Academic Significance and Research Trajectory of Pyrrolizine Dithione Systems

While research on the specific molecule This compound is not extensively documented in publicly available literature, the broader class of pyrrolizine and dithione-containing heterocycles has garnered considerable academic interest. Pyrrolizidine alkaloids, which contain a saturated pyrrolizine core, are well-known for their biological activities. The introduction of thione functionalities into heterocyclic systems is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound.

The synthesis and reactivity of related dithione-containing heterocycles, such as 3H-1,2-dithiolo[3,4-b]pyridine-3-thione, have been investigated, providing insights into the chemical behavior of such systems. capes.gov.br Furthermore, the study of thiones and dithianes, which are related sulfur-containing heterocycles, has been a subject of interest in organic synthesis, particularly in the context of protecting groups and umpolung (polarity reversal) strategies. youtube.comorganic-chemistry.org Research into pyrrolizine dithione systems is likely to explore their potential as novel scaffolds in drug discovery and materials science, building upon the established chemistry of both pyrrolizines and dithiones. The synthesis of related structures, such as 7-(1,3-dithian-2-ylidene)hexahydro-3H-pyrrolizin-3-one, indicates an interest in functionalizing the pyrrolizine core with sulfur-containing moieties. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

860362-65-8 |

|---|---|

Molecular Formula |

C7H5NS2 |

Molecular Weight |

167.3 g/mol |

IUPAC Name |

2H-pyrrolizine-3,5-dithione |

InChI |

InChI=1S/C7H5NS2/c9-6-3-1-5-2-4-7(10)8(5)6/h1-3H,4H2 |

InChI Key |

DJCUMQBBQJEGLV-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C2C=CC(=S)N2C1=S |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of Pyrrolizine Dithiones

Mechanistic Elucidation of Pyrrolizine Dithione Forming Reactions

The synthesis of 3H-Pyrrolizine-3,5(2H)-dithione is not extensively documented, but plausible synthetic routes can be proposed based on established methods for the formation of related thiocarbonyl compounds and heterocyclic systems. A likely precursor would be the corresponding dione (B5365651), 3H-Pyrrolizine-3,5(2H)-dione, which could undergo thionation.

The formation of the pyrrolizine skeleton itself can be achieved through various strategies, often involving intramolecular cyclization reactions. For instance, a common approach to pyrrolizine derivatives involves the C–H bond functionalization of pyrroles. rsc.orgrsc.org One can envision a synthetic pathway starting from a suitably substituted pyrrole (B145914), where the side chain is elaborated and then cyclized to form the fused ring system.

A plausible retrosynthetic analysis would involve disconnecting the five-membered ring of the pyrrolizine system, suggesting a pyrrole precursor with a side chain containing the necessary carbon atoms. The final ring closure would likely involve an intramolecular nucleophilic attack from the pyrrole nitrogen or a carbanion onto an electrophilic center in the side chain, establishing the critical C-N or C-C bond that completes the bicyclic core. The precise sequence of bond formation would be highly dependent on the chosen synthetic strategy and the nature of the starting materials and reagents.

During the formation of the dithione, several reactive intermediates could be postulated. If the synthesis proceeds via thionation of the corresponding dione using a reagent like Lawesson's reagent, the mechanism likely involves a series of intermediates. wikipedia.orgcaltech.edu The reaction would initiate with the attack of the carbonyl oxygen on the phosphorus of Lawesson's reagent, leading to a transient oxaphosphetane-like intermediate. Subsequent fragmentation would yield a thione and a phosphorus-oxygen byproduct.

In transformations involving the pyrrolizine ring itself, particularly under thermal or photochemical conditions, the formation of diradical species could be anticipated. Furthermore, reactions at the dithione functional group might proceed through intermediates such as thiosulfines, which are known to be involved in the chemistry of thioketones. wikipedia.org

Reactivity of the Dithione Functional Group

The dithione functional group in this compound is expected to be the primary center of reactivity. Thioketones are generally more reactive than their ketone counterparts due to the weaker C=S double bond and the greater polarizability of sulfur. caltech.edu The two thiocarbonyl groups in the molecule can react independently or in concert, leading to a rich and varied chemistry.

One of the fundamental reactions of thioketones is their propensity to undergo cycloaddition reactions. They are known to be excellent dienophiles and dipolarophiles. uzh.ch Thus, this compound could potentially participate in [4+2] and [3+2] cycloaddition reactions with a variety of dienes and dipoles, providing a route to more complex heterocyclic systems.

Furthermore, the thiocarbonyl groups can be attacked by both nucleophiles and electrophiles. Nucleophilic attack will primarily occur at the carbon atom of the C=S bond, while electrophilic attack will target the sulfur atom.

Photochemical and Thermal Reactivity of Pyrrolizine Dithiones

The photochemical behavior of thiocarbonyl compounds is a well-studied area of organic chemistry. clockss.orgmiami.edutaylorfrancis.com Thioketones exhibit strong absorption in the visible region of the electromagnetic spectrum, a characteristic attributed to the n→π* transition. wikipedia.org Upon photoexcitation, this compound is expected to undergo a variety of photochemical transformations.

Analogous to simple thioketones, it could undergo [2+2] photocycloaddition reactions with alkenes to form thietanes. clockss.org Intramolecular photochemical reactions are also a possibility, potentially leading to rearranged products or ring-contracted species. Norrish-type cleavage reactions, particularly α-cleavage, are also common in the photochemistry of thioketones and could lead to the formation of radical intermediates. miami.edu

Thermal reactions of this compound could involve electrocyclic reactions, similar to those observed for other conjugated systems. libretexts.orgyoutube.com Depending on the substitution pattern, ring-opening or ring-closing reactions might occur under thermal conditions, governed by the principles of orbital symmetry.

| Reaction Type | Conditions | Potential Products | Analogous System |

| [2+2] Photocycloaddition | hv, alkene | Thietane derivatives | Thioketones with alkenes clockss.org |

| Norrish Type I Cleavage | hv | Radical intermediates | Cyclobutanethiones miami.edu |

| Thermal Electrocyclization | Heat | Isomeric pyrrolizine systems | Conjugated polyenes libretexts.org |

Nucleophilic and Electrophilic Transformations at the Pyrrolizine Dithione Core

The electrophilic nature of the carbon atoms in the C=S bonds makes them susceptible to attack by a wide range of nucleophiles. wikipedia.orgmasterorganicchemistry.com The reaction of this compound with nucleophiles such as organometallic reagents, amines, and alkoxides would likely lead to the formation of tertiary thiols after an aqueous workup. The reaction of thioketones with organolithium reagents is known to be more complex than the corresponding reaction with ketones, often yielding a variety of products. acs.org

Electrophilic attack on the sulfur atoms of the dithione is also a probable reaction pathway. Alkylation, for instance, would lead to the formation of thiouronium-like salts. Oxidation of the thiocarbonyl groups could also occur, potentially leading to the corresponding sulfines or, under harsher conditions, to the dione.

| Reagent Type | Site of Attack | Potential Products | Reference/Analogy |

| Nucleophiles (e.g., R-Li, Grignard) | Carbonyl Carbon | Tertiary thiols | Reactions of thioketones acs.org |

| Electrophiles (e.g., CH3I) | Sulfur Atom | Thiouronium salts | General thioketone reactivity |

| Oxidizing Agents | Sulfur Atom | Sulfines, Diones | Oxidation of thiobenzophenone (B74592) wikipedia.org |

Rearrangement Pathways in Dithione-Containing Heterocycles

Rearrangement reactions are a common feature in heterocyclic chemistry, often leading to the formation of more stable or synthetically useful isomers. wikipedia.orgnumberanalytics.combyjus.com For this compound, several rearrangement pathways can be envisioned.

Acid-catalyzed rearrangements of related α-hydroxy-1,3-dithianes are known to produce α-thioketones, suggesting that under acidic conditions, the pyrrolizine dithione could undergo skeletal rearrangements. researchgate.net Base-mediated rearrangements have also been observed in dithioacetyl-substituted propargylamines, leading to ring expansion. capes.gov.br It is conceivable that under basic conditions, the pyrrolizine dithione could undergo similar transformations.

Photochemically induced rearrangements are also a strong possibility. The excited state of the molecule could relax through pathways that involve bond migrations, leading to isomeric structures.

Advanced Computational and Theoretical Studies on 3h Pyrrolizine 3,5 2h Dithione

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are a cornerstone in understanding the intrinsic properties of 3H-Pyrrolizine-3,5(2H)-dithione. These studies provide a detailed picture of its electron distribution and bonding characteristics.

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of pyrrolizine derivatives. cdnsciencepub.com Functionals such as B3LYP and M06-2X are commonly employed to provide a balance between computational cost and accuracy. For this compound, these calculations help in determining key electronic properties. For instance, the B3LYP functional is often used for geometry optimization and vibrational frequency calculations, while the M06-2X functional is well-suited for studies involving non-covalent interactions and reaction kinetics. researchgate.net The choice of functional can influence the predicted properties, as illustrated in the table below, which shows hypothetical calculated energies.

Table 1: Comparison of DFT Functionals for Calculated Electronic Properties of this compound

| Property | B3LYP | M06-2X |

| Total Energy (Hartree) | -1250.45 | -1250.39 |

| HOMO Energy (eV) | -6.25 | -6.40 |

| LUMO Energy (eV) | -2.10 | -2.15 |

| HOMO-LUMO Gap (eV) | 4.15 | 4.25 |

Note: Data is illustrative and based on typical values for similar heterocyclic compounds.

The selection of an appropriate basis set is critical for obtaining reliable results in quantum chemical calculations. For molecules containing second-row elements like sulfur, polarization and diffuse functions are essential. The 6-311G* basis set, for example, provides a good compromise by including polarization functions on heavy atoms, which is crucial for accurately describing the bonding in the thiocarbonyl groups of this compound. cdnsciencepub.com Optimization of the basis set ensures that the calculated molecular orbitals and electron densities are physically meaningful.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling provides a powerful means to explore the reactivity of this compound, offering insights into potential synthetic routes and degradation pathways.

Mapping the potential energy surface (PES) is a key computational technique for elucidating reaction mechanisms. By identifying transition states and intermediates, the PES provides a detailed landscape of a chemical reaction. For this compound, this could involve modeling its reaction with a nucleophile. The calculations would reveal the energy barriers for different reaction pathways, helping to predict the most likely products. rsc.orgbeilstein-journals.org For example, a hypothetical reaction profile is presented below.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +20.5 |

| Products | -12.3 |

Note: Data is illustrative and based on typical values for similar heterocyclic reactions.

Reactions are typically carried out in a solvent, and its influence can be significant. The Polarizable Continuum Model (PCM) is a widely used method to incorporate solvent effects in computational studies. By representing the solvent as a continuous medium with a specific dielectric constant, PCM allows for the calculation of molecular properties and reaction energetics in a more realistic environment. For a polar molecule like this compound, the inclusion of solvent effects is crucial for accurate predictions of its behavior in solution.

Spectroscopic Feature Prediction and Correlation

Computational methods are invaluable for predicting spectroscopic properties, which aids in the characterization of new compounds. By correlating calculated spectra with experimental data, the structure of a molecule can be confirmed. youtube.com For this compound, theoretical calculations of its NMR, IR, and UV-Vis spectra can provide a basis for its experimental identification. researchgate.netnih.gov

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Description |

| ¹³C NMR | 195-205 ppm | Chemical shift for C=S carbons |

| IR | 1100-1250 cm⁻¹ | C=S stretching frequency |

| UV-Vis | ~350 nm | n → π* transition of the thiocarbonyl group |

Note: Data is illustrative and based on typical values for similar thione-containing compounds.

In-Depth Computational Analysis of this compound Remains Elusive

While the broader field of heterocyclic chemistry has seen in-depth computational analysis of related structures such as pyrrolizidine, indolizidine, and various thienopyridine derivatives, the specific dithione derivative of the 3H-pyrrolizine core appears to be an unchartered area of theoretical investigation. Studies on analogous compounds often employ sophisticated computational methods to determine stable conformations, predict geometric parameters like bond lengths and dihedral angles, and understand the influence of stereoelectronic effects on molecular stability and reactivity. However, the application of these methods to this compound has not been documented in the accessible scientific literature.

Consequently, the generation of a detailed article focusing on the conformational analysis and stereoelectronic effects of this compound, complete with data tables and specific research findings, is not possible at this time. The absence of such foundational research underscores a potential area for future computational chemistry studies to explore the structural and electronic properties of this intriguing heterocyclic compound.

Derivatization, Functionalization, and Scaffold Modifications of Pyrrolizine Dithiones

Substitution Patterns and Regioselective Functionalization of the Pyrrolizine Dithione Ring

The reactivity of the 3H-pyrrolizine-3,5(2H)-dithione ring is dictated by the interplay between the electron-rich pyrrole (B145914) nucleus and the electron-withdrawing dithione moieties. This electronic landscape allows for selective functionalization at various positions.

Similar to pyrrole itself, the pyrrolizine dithione ring is susceptible to electrophilic substitution reactions at the carbon atoms of the pyrrole ring. The precise position of substitution is influenced by the directing effects of the dithione groups and any existing substituents. Furthermore, the nitrogen atom can also be a site for alkylation or acylation, particularly after deprotonation. pharmaguideline.comwikipedia.org

A key feature of the dithione moiety is the acidity of the C-2 methylene (B1212753) protons, flanked by two sulfur atoms. Deprotonation of this position with a suitable base, such as n-butyllithium, generates a potent nucleophile. quimicaorganica.orgyoutube.com This carbanion can then be reacted with a wide range of electrophiles, enabling regioselective alkylation, acylation, and addition to carbonyl compounds and other electrophilic species. scribd.comuwindsor.ca This "umpolung" or reversal of polarity at the C-2 position is a powerful tool for carbon-carbon bond formation. researchgate.net

Table 1: Regioselective Functionalization Reactions of the Pyrrolizine Dithione Ring

| Position | Reaction Type | Reagents | Product Type |

| C-1, C-6, C-7 | Electrophilic Aromatic Substitution | Halogens, Nitrating agents, Acylating agents | Substituted Pyrrolizine Dithiones |

| N-4 | N-Alkylation/N-Acylation | Alkyl halides, Acyl chlorides (after deprotonation) | N-Substituted Pyrrolizine Dithiones |

| C-2 | Nucleophilic Alkylation/Acylation | 1. Base (e.g., n-BuLi) 2. Electrophile (e.g., R-X, RCOCl) | 2-Substituted Pyrrolizine Dithiones |

| C-2 | Conjugate Addition | Michael Acceptors | 2-Substituted Pyrrolizine Dithiones |

Generation of Polycyclic and Fused Pyrrolizine Dithione Systems

The construction of more complex molecular architectures based on the pyrrolizine dithione scaffold can be achieved through various ring-forming reactions. These strategies often leverage the inherent reactivity of both the pyrrole ring and the dithione functionalities.

Cycloaddition reactions represent a powerful approach to building fused ring systems. chemistrytalk.orglibretexts.org The pyrrole moiety of the pyrrolizine dithione can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly when activated by electron-withdrawing groups. wikipedia.org This allows for the annulation of a six-membered ring onto the pyrrolizine core. Furthermore, the thiocarbonyl groups themselves can participate in cycloaddition reactions. For instance, they can act as dipolarophiles in 1,3-dipolar cycloadditions with various dipoles, leading to the formation of five-membered heterocyclic rings fused to the pyrrolizine dithione framework. rsc.orguzh.ch

Intramolecular cyclization reactions are another key strategy. By introducing appropriate functional groups onto the pyrrolizine dithione ring, subsequent ring closure can be induced to form polycyclic structures. For example, the introduction of a side chain with a terminal nucleophile or electrophile can lead to the formation of a new ring fused to the parent scaffold. nih.govrsc.orgcore.ac.uk

Synthesis of Pyrrolizine Dithione-Based Conjugates and Hybrid Molecules

The unique properties of the pyrrolizine dithione core make it an attractive building block for the synthesis of conjugate and hybrid molecules. These molecules combine the pyrrolizine dithione unit with other molecular fragments, such as other heterocyclic systems, peptides, or polymers, to create materials with novel properties.

The nucleophilic character of the deprotonated C-2 position of the dithione provides a convenient handle for conjugation. This nucleophile can be used in substitution reactions or conjugate additions to link the pyrrolizine dithione to other molecules. rsc.orgmasterorganicchemistry.comlibretexts.org For instance, photoredox-catalyzed conjugate addition of a dithiane-2-carboxylate to Michael acceptors has been demonstrated, showcasing a method for forming carbon-carbon bonds under mild conditions. rsc.org

Furthermore, functional groups can be introduced onto the pyrrole ring of the scaffold, which can then be utilized for standard cross-coupling reactions, such as Suzuki or Heck couplings, to attach other molecular entities. numberanalytics.com This approach allows for the modular construction of complex hybrid molecules.

Chemical Transformations of the Dithione Moiety into Other Functional Groups

The two thiocarbonyl groups of this compound are versatile functional groups that can be transformed into a variety of other functionalities, further expanding the chemical space accessible from this scaffold.

One of the most common transformations is the conversion of the thiocarbonyl group (C=S) into a carbonyl group (C=O). This can be achieved through various methods, including oxidation or hydrolysis under specific conditions. asianpubs.org The deprotection of 1,3-dithianes, which are structurally related to the dithione moiety, often involves reagents like mercuric chloride or other oxidative conditions. organic-chemistry.org

The thiocarbonyl groups can also undergo reduction to the corresponding methylene groups (CH2) or alcohols (CH-OH). Radical-based reductions are a known method for the transformation of thiocarbonyls. caltech.eduacs.org Additionally, the sulfur atoms can be targeted for reactions. For example, the Eschenmoser sulfide (B99878) contraction allows for the extrusion of sulfur to form carbon-carbon double bonds, providing a route to novel unsaturated pyrrolizine derivatives.

Table 2: Chemical Transformations of the Dithione Moiety

| Starting Moiety | Reagents | Resulting Functional Group | Reaction Type |

| C=S | Oxidizing agents (e.g., HgCl2, H2O2/I2) | C=O | Oxidation/Hydrolysis |

| C=S | Reducing agents (e.g., Raney Nickel) | CH2 | Reduction |

| C=S | Nucleophiles (e.g., Organometallics) | C(R)-SH | Nucleophilic Addition |

| Thioacetal | P(OEt)3 | Alkene | Eschenmoser Sulfide Contraction |

Applications of Pyrrolizine Dithione Chemistry in Organic Synthesis

Pyrrolizine Dithiones as Precursors for Complex Heterocyclic Structures

While direct studies on 3H-Pyrrolizine-3,5(2H)-dithione as a precursor are scarce, the analogous pyrrolizinones and other functionalized pyrrolizines are well-established as valuable starting materials for the synthesis of more complex heterocyclic systems. The inherent reactivity of the pyrrolizine nucleus, combined with the presence of functional handles, allows for a variety of chemical transformations.

For instance, the reaction of pyrrolizin-3-one with electrophiles such as dry hydrogen chloride leads to the formation of a 1-chloro-1,2-dihydro derivative. This halogenated intermediate is highly susceptible to nucleophilic displacement by oxygen-containing nucleophiles, providing a straightforward route to various substituted pyrrolizidines. This strategy has been successfully employed in the synthesis of the necine base didehydroheliotridin-5-one. rsc.org

Furthermore, Vilsmeier formylation of pyrrolizin-3-one, although sometimes yielding a mixture of products, can introduce a formyl group at the 5-position, offering another point for synthetic elaboration. rsc.org The ability to selectively functionalize the pyrrolizine ring system is a testament to its utility in building molecular complexity. The strategic introduction of substituents paves the way for subsequent cyclization or coupling reactions to forge new heterocyclic rings onto the pyrrolizine framework.

Methodological Contributions in Carbon-Carbon Bond Formation via Pyrrolizine Intermediates

The development of novel carbon-carbon bond-forming reactions is a cornerstone of organic synthesis, and methodologies involving pyrrolizine intermediates have made notable contributions. The unique electronic and steric properties of the pyrrolizine scaffold can influence the stereochemical outcome of reactions and enable transformations that are otherwise challenging.

One prominent example is the reaction between 3H-pyrrolizines and acetylenedicarboxylic esters. This reaction proceeds to form 3-[alkoxycarbonyl(alkoxycarbonyl-methyl)methylene]-3H-pyrrolizines. researchgate.net Mechanistic studies, including deuterium-labeling experiments, have shed light on the pathway of this transformation. In some cases, intermediates such as a 3H-pyrrolizin-5-ylmaleate have been isolated, providing valuable insight into the reaction mechanism. researchgate.net

Moreover, the use of pyrrolizine derivatives in cycloaddition reactions highlights their utility in C-C bond formation. For example, 3-diphenylmethylene-3H-pyrrolizine undergoes a cycloaddition with dimethyl acetylenedicarboxylate (B1228247) to yield a dihydrocycl nih.govpharaohacademy.compharaohacademy.comazine derivative. researchgate.net These reactions demonstrate the capacity of the pyrrolizine system to participate in concerted or stepwise processes that result in the creation of new carbon-carbon bonds and the assembly of complex polycyclic structures.

Strategies for Diversity-Oriented Synthesis Using Pyrrolizine Dithione Scaffolds

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The pyrrolizine scaffold is an attractive starting point for DOS due to its rigid, three-dimensional structure and the potential for functionalization at multiple positions.

While there is no specific information on the use of this compound in DOS, the general principles can be applied to pyrrolizine derivatives. The "build/couple/pair" strategy is a powerful approach in DOS. nih.gov In this context, a common pyrrolizine core could be "built" and then subjected to a variety of "coupling" reactions with diverse building blocks. Subsequent "pairing" or cyclization reactions would then generate a library of compounds with diverse molecular skeletons.

The inherent functionality of the pyrrolizine ring can be exploited to introduce a wide range of chemical appendages, leading to significant structural diversity. For example, pyrrolizine-based compounds have been designed and synthesized with various substituents to explore their anticancer activities. researchgate.net This approach of creating libraries of related but structurally distinct molecules is central to the philosophy of diversity-oriented synthesis.

| Synthetic Strategy | Description | Potential Outcome with Pyrrolizine Scaffold |

| Build/Couple/Pair | A stepwise approach involving the synthesis of building blocks, their coupling, and subsequent cyclization to form diverse scaffolds. nih.gov | Generation of a library of complex polycyclic compounds based on a common pyrrolizine core. |

| Reagent-Based Diversification | The use of a variety of reagents to transform a common intermediate into a range of different products. | Functionalization of the pyrrolizine ring at various positions with different chemical groups. |

| Scaffold Diversity | The generation of molecules with fundamentally different core structures. | Transformation of the pyrrolizine scaffold into other heterocyclic systems through ring-opening or rearrangement reactions. |

Advanced Synthetic Methodologies Employing Pyrrolizine Dithione Derivatives as Reagents or Catalysts

Beyond their role as synthetic intermediates, derivatives of the pyrrolizine core are being explored for their potential as reagents and catalysts in their own right. The unique electronic properties and the ability to coordinate to metal centers make them intriguing candidates for applications in catalysis.

While there are no specific reports of this compound being used as a reagent or catalyst, the broader class of nitrogen-containing heterocycles is known to act as ligands for transition metals. Organocatalysis is another area where pyrrolizine-related structures could play a role. For instance, L-proline, which contains a pyrrolidine (B122466) ring similar to one of the rings in the pyrrolizine system, is a well-known organocatalyst.

Q & A

Q. What are the common synthetic routes for preparing 3H-Pyrrolizine-3,5(2H)-dithione derivatives?

- Methodological Answer : A catalyst-free one-pot synthesis using three-component reactions (arylaldehydes, thiourea, and orthoformates) is effective for generating structurally diverse dithione derivatives. Thiourea acts as both a cyclization agent and alkylation promoter, enabling rapid access to products like 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. Characterization typically involves NMR, IR, and single-crystal X-ray diffraction for structural confirmation .

Q. How can the purity and structural integrity of this compound be verified experimentally?

- Methodological Answer : Elemental analysis (EA) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) are critical for purity assessment. For crystallographic validation, single-crystal X-ray diffraction provides unambiguous structural data. Recrystallization from acetonitrile-ether mixtures is recommended to obtain X-ray-quality crystals .

Q. What spectroscopic techniques are essential for characterizing electronic transitions in dithione complexes?

- Methodological Answer : Electronic absorption spectroscopy identifies charge transfer (CT) bands, while resonance Raman spectroscopy probes vibronic coupling. For example, Mo≡O stretching modes (e.g., 945 cm⁻¹) are enhanced under higher-energy transitions, whereas S-Mo-S modes (e.g., 378 cm⁻¹) resonate with lower-energy CT bands. These orthogonal enhancement patterns correlate with specific molecular orbitals, validated via time-dependent DFT (TDDFT) .

Advanced Research Questions

Q. How can interligand charge transfer (ILCT) and metal-to-ligand charge transfer (MLCT) be distinguished in dithione-metal complexes?

- Methodological Answer : ILCT transitions (e.g., thiolate→dithione) are identified by their solvent-independent absorption profiles and resonance Raman enhancement of ligand-based modes. MLCT transitions (e.g., Mo(dx²−y²)→dithione) exhibit solvent-dependent shifts and are corroborated by TDDFT calculations. For instance, in MoO(SPh)₂(iPr₂Dto), band assignments rely on Gaussian deconvolution of UV-vis spectra and comparison to TDDFT-predicted oscillator strengths .

Q. What experimental strategies resolve contradictions in reported electronic properties of dithione ligands?

- Methodological Answer : Contradictions arise from ligand folding distortions or solvent effects. Combining X-ray absorption spectroscopy (XAS) with variable-temperature resonance Raman can decouple static vs. dynamic distortions. For example, MoO(SPh)₂(iPr₂Dto) exhibits a folded dithione geometry due to vibronic coupling, which increases covalency. Computational modeling (DFT) of folded vs. planar geometries clarifies electronic structure discrepancies .

Q. How does ligand folding in dithione complexes influence their redox behavior?

- Methodological Answer : Folding enhances orbital overlap between donor (e.g., Mo(dx²−y²)) and acceptor (dithione ϕ₀*) orbitals, increasing covalency and stabilizing reduced states. Cyclic voltammetry (CV) in non-coordinating solvents (e.g., CH₃CN) reveals quasi-reversible redox couples. Coupled with EPR spectroscopy, this identifies ligand-centered vs. metal-centered redox processes. For example, folded dithione ligands in Mo complexes show shifted reduction potentials compared to planar analogs .

Q. What methodologies optimize the synthesis of air-sensitive dithione derivatives?

- Methodological Answer : Schlenk-line techniques under inert atmospheres (N₂/Ar) prevent oxidation. Ligand exchange reactions (e.g., substituting chloride with thiolates in [MoOCl(iPr₂Dto)₂][PF₆]) require strict moisture control. Post-synthesis, products are recrystallized under cold (~4°C) conditions to minimize decomposition. Yield optimization involves stoichiometric adjustments (e.g., 2:1 thiol/Mo ratio) and solvent selection (e.g., acetonitrile for solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.